DL-O-Methylserine

Description

Properties

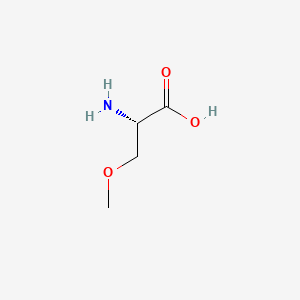

IUPAC Name |

2-amino-3-methoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTFCRCCPLEUQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19794-53-7, 4219-94-7 | |

| Record name | DL-O-Methylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019794537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-62335 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Synthesis of DL-O-Methylserine from Methyl Acrylate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of DL-O-Methylserine, a valuable non-proteinogenic amino acid, utilizing methyl acrylate as a readily available starting material. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details two prominent synthetic methodologies, complete with experimental protocols, quantitative data, and process diagrams.

Introduction

DL-O-Methylserine is a derivative of the amino acid serine, featuring a methyl group on the side-chain oxygen. This modification imparts unique chemical properties, making it a useful building block in the synthesis of novel peptides and pharmaceutical compounds. The synthesis routes starting from methyl acrylate offer a cost-effective and scalable approach to producing this important molecule. This guide will explore two distinct pathways: a classical approach involving a bromomethoxypropionate intermediate and a more direct method involving bromination followed by methoxylation.

Synthetic Pathway 1: Via α-Bromo-β-methoxypropionate Intermediate

This classical and well-documented method proceeds through the formation of methyl α-bromo-β-methoxypropionate, which is subsequently aminated to yield the target compound. While the original procedure is for dl-Serine, the synthesis of DL-O-Methylserine is achieved by omitting the final demethylation step.[1]

Experimental Protocol

Step 1: Synthesis of Methyl α-bromo-β-methoxypropionate [1]

-

In a 5-liter flask, a solution of 450 g of 60% methyl acrylate in methanol (containing 3.1 moles of methyl acrylate) is prepared.

-

To this solution, 180 g of methanol and 960 g (3 moles) of mercuric acetate are added.

-

The mixture is allowed to stand at room temperature for 3 days with occasional shaking.

-

The flask is then cooled in an ice bath, and a solution of 360 g (3 moles) of potassium bromide in 1.2 liters of water is added with stirring over 15 minutes.

-

Stirring is continued for an additional 2-3 hours.

-

The precipitated mercuric bromide is filtered off and washed with ether.

-

The aqueous layer of the filtrate is separated and extracted with three 500-ml portions of ether.

-

The combined ether extracts and the original ether layer are washed with water and then dried over anhydrous sodium sulfate.

-

The ether is removed by distillation, and the residual oil is distilled under reduced pressure. The fraction boiling at 85-88°C at 15 mm is collected.

Step 2: Synthesis of DL-O-Methylserine [1]

-

A portion of the crude methyl α-bromo-β-methoxypropionate is saponified to α-bromo-β-methoxypropionic acid by reaction with sodium hydroxide.

-

Half of the crude α-bromo-β-methoxypropionic acid (350–375 g) is heated with 3.5 liters of concentrated ammonium hydroxide in a glass-lined autoclave at 90–100°C for 10–15 hours.

-

The resulting solution is concentrated to a thick syrup under reduced pressure.

-

Two liters of water are added, and the solution is again concentrated to dryness.

-

The resulting cake is dissolved in 1.5 liters of 48% hydrobromic acid and refluxed for 2.5 hours. (This step is for the synthesis of dl-serine and should be omitted for DL-O-Methylserine).

-

For DL-O-Methylserine, after concentration, the syrupy residue is dissolved in warm water, and ammonium hydroxide is added until a faint odor of ammonia persists.

-

Absolute ethanol is then added slowly to precipitate the crude DL-O-Methylserine, which is then filtered.

-

The crude product is purified by recrystallization from boiling water and ethanol.

Quantitative Data

| Parameter | Value | Reference |

| Yield of Methyl α-bromo-β-methoxypropionate | 60-65% | [1] |

| Boiling Point of Methyl α-bromo-β-methoxypropionate | 85-88°C at 15 mm | [1] |

| Ammonolysis Temperature | 90-100°C | [1] |

| Ammonolysis Time | 10-15 hours | [1] |

Process Diagram

Caption: Synthetic pathway via α-bromo-β-methoxypropionate.

Synthetic Pathway 2: Direct Bromination and Methoxylation

This alternative route, described in a patent, offers a more direct approach to DL-O-Methylserine.[2] It involves the initial bromination of methyl acrylate, followed by a reaction with sodium methoxide and subsequent ammonolysis.

Experimental Protocol

Step 1: Synthesis of O-methyl-DL-serine [2]

-

To a reaction vessel, add 86 g of methyl acrylate.

-

Heat the methyl acrylate to 50°C and add 200 g of bromine dropwise.

-

Maintain the reaction at this temperature for 1 hour.

-

After the reaction, remove excess bromine by distillation under reduced pressure at 60°C.

-

To the residue, add 500 g of methanol and cool the mixture to -15°C.

-

Add 50 g of sodium methoxide (Feldalat NM) and maintain the reaction for 5 hours.

-

After the alcoholysis is complete, remove the methanol by distillation under reduced pressure.

-

Add 300 g of ammonium hydroxide to the residue and react at 20-25°C for 3 hours.

-

Concentrate the resulting solution to induce crystallization, yielding 101 g of O-methyl-DL-serine.

Quantitative Data

| Parameter | Value | Reference |

| Molar ratio of methyl acrylate to bromine | 1:1.25-1.4 | [2] |

| Bromination Temperature | 45-60°C | [2] |

| Bromination Time | 1 hour | [2] |

| Methoxylation Temperature | -20 to -10°C | [2] |

| Methoxylation Time | 4-7 hours | [2] |

| Ammonolysis Temperature | 20-25°C | [2] |

| Ammonolysis Time | 2-5 hours | [2] |

| Yield of O-methyl-DL-serine | ~101g from 86g methyl acrylate | [2] |

Process Diagram

Caption: Direct bromination and methoxylation pathway.

Conclusion

Both synthetic routes presented provide viable methods for the preparation of DL-O-Methylserine from methyl acrylate. The choice of method may depend on factors such as available equipment, safety considerations associated with reagents like mercuric acetate, and desired reaction conditions. The classical method via the α-bromo-β-methoxypropionate intermediate is well-detailed in peer-reviewed literature, offering a high degree of reproducibility. The direct bromination and methoxylation pathway, while outlined in a patent, presents a potentially more streamlined process. Researchers and drug development professionals can leverage this guide to select and implement the most suitable synthetic strategy for their specific needs.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of O-Methyl-DL-serine

This document provides a comprehensive overview of the chemical and physical properties of O-Methyl-DL-serine, a derivative of the amino acid serine. It is intended to serve as a technical resource for professionals in research and development, offering detailed data, experimental protocols, and relevant biological context.

Physicochemical and Stereochemical Properties

O-Methyl-DL-serine is a racemic mixture of its two enantiomers, O-Methyl-D-serine and O-Methyl-L-serine.[1] As an α-amino acid derivative, its core structure features a central carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a methoxypropyl side chain.[1][2] The methylation of the hydroxyl group distinguishes it from the proteinogenic amino acid serine.

Table 1: Physicochemical Properties of O-Methyl-DL-serine and its Enantiomers

| Property | O-Methyl-DL-serine | O-Methyl-D-serine | O-Methyl-L-serine | Reference(s) |

| Molecular Formula | C₄H₉NO₃ | C₄H₉NO₃ | C₄H₉NO₃ | [1] |

| Molecular Weight | 119.12 g/mol | 119.12 g/mol | 119.12 g/mol | [1][3] |

| CAS Number | 19794-53-7 | Not explicitly found | 4219-94-7 | [3] |

| Appearance | White to off-white powder | Not specified | Not specified | |

| Assay | ≥98.0% (TLC) | Not specified | Not specified | |

| Specific Optical Rotation ([α]D) | 0° | Value not found | Fmoc-O-methyl-L-serine: -9.5° (c=2 in DMF) | [1] |

Table 2: Predicted Molecular Properties of O-Methyl-DL-serine

| Property | Value | Source | Reference(s) |

| logP | -3.1 | ALOGPS | [2] |

| logS | 0.69 | ALOGPS | [2] |

| pKa (Strongest Acidic) | 2.21 | ChemAxon | [2] |

| pKa (Strongest Basic) | 8.82 | ChemAxon | [2] |

| Physiological Charge | 0 | ChemAxon | [2] |

| Hydrogen Acceptor Count | 4 | ChemAxon | [2] |

| Hydrogen Donor Count | 2 | ChemAxon | [2] |

| Polar Surface Area | 72.55 Ų | ChemAxon | [2] |

| Rotatable Bond Count | 3 | ChemAxon | [2] |

| Refractivity | 26.79 m³·mol⁻¹ | ChemAxon | [2] |

Experimental Protocols

Synthesis and Resolution

A common challenge in working with O-Methyl-DL-serine is the separation of its enantiomers, as they often exhibit different biological activities.[1] A patented method outlines the synthesis of the racemic mixture followed by a resolution step to isolate the D-enantiomer.[4]

Protocol 2.1.1: Synthesis of O-Methyl-DL-serine [4] This synthesis begins with the reaction of methyl acrylate.

-

Add methyl acrylate to a reaction vessel.

-

Raise the temperature and slowly add bromine to conduct an addition reaction.

-

After the reaction, remove excess bromine via vacuum distillation.

-

Add methanol to the residue, lower the temperature, and then add sodium methylate to initiate an alcoholysis reaction.

-

Remove methanol by vacuum distillation.

-

Add ammonium hydroxide, followed by concentrated crystallization to obtain O-Methyl-DL-serine.

Protocol 2.1.2: Resolution of O-Methyl-D-serine via Diastereomeric Salt Formation [1][4] This procedure resolves the racemic mixture to yield the D-enantiomer.

-

Diastereomeric Salt Formation : Dissolve O-Methyl-DL-serine in acetic acid within a reaction vessel. Sequentially add D-tartaric acid and salicylaldehyde. The molar ratio of O-Methyl-DL-serine to D-tartaric acid to salicylaldehyde should be approximately 1:1-1.1:0.028-0.03.[4]

-

Reaction : Heat the mixture to 60-70°C and maintain the reaction for 8-12 hours.[4]

-

Crystallization and Separation : Cool the reaction mixture to induce crystallization, then separate the resulting O-methyl-D-serine double salt.[4]

-

Liberation of Enantiomer : Dissolve the double salt in an aqueous methanol solution (65-80% methanol by volume).[4] Adjust the pH to 7-8 using ammonium hydroxide to precipitate the final product.

-

Final Product : Isolate the crystallized O-Methyl-D-serine.[4]

Analytical Methods

Accurate identification and quantification of O-Methyl-DL-serine and its individual enantiomers are critical for research applications.

Protocol 2.2.1: Spectroscopic Identification (General Workflow) [5] A combination of NMR, FTIR, and Mass Spectrometry is typically used for structural elucidation.

-

Sample Preparation :

-

NMR : Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD).[5]

-

FTIR (ATR) : Place a small amount of the powder sample directly on the ATR crystal.

-

Mass Spectrometry (ESI) : Prepare a dilute solution of the sample in an appropriate solvent like methanol or acetonitrile with 0.1% formic acid.[5]

-

-

Data Acquisition :

-

Data Interpretation :

-

NMR : Analyze chemical shifts and coupling patterns to determine the molecular structure.

-

FTIR : Identify characteristic functional group vibrations. For the related compound L-serine methyl ester, a strong C=O stretching band is observed around 1735 cm⁻¹, and a broad band from O-H and N-H stretching occurs around 3235 cm⁻¹.[6]

-

Mass Spectrometry : Determine the molecular weight from the molecular ion peak. For the free base of DL-Serine methyl ester, the expected [M+H]⁺ is 120.06 m/z.[5]

-

Protocol 2.2.2: Chiral HPLC for Enantiomeric Separation (General Protocol) [1] This method is essential for quantifying the individual D- and L-enantiomers.

-

Instrumentation : A standard HPLC system equipped with a UV or Mass Spectrometer (MS) detector.

-

Chiral Stationary Phase (CSP) : Select a CSP column that can interact differently with each enantiomer.

-

Mobile Phase : A typical mobile phase for normal phase chromatography could be a mixture of Hexane/Isopropanol (e.g., 90:10, v/v).[1] Modifiers like 0.1% diethylamine (for basic compounds) or 0.1% trifluoroacetic acid (for acidic compounds) can be added to improve peak shape and resolution.[1]

-

Flow Rate : Set a flow rate typically between 0.5-1.5 mL/min.[1]

-

Detection : Use UV detection at an appropriate wavelength or MS for enhanced sensitivity and selectivity.

-

Analysis : The differential interaction with the CSP will result in different retention times for the D- and L-enantiomers, allowing for their separation and quantification.

Biological Context and Activity

While O-Methyl-DL-serine is not a proteinogenic amino acid, it and its parent compound, serine, are significant in various biological processes.

-

Microbial Growth : O-Methyl-DL-serine has been shown to affect the growth of E. coli. Its addition to growing cultures results in a "linear" increase in optical density, accompanied by a marked increase in cell length, while the total cell count remains constant.[7] This growth-inhibitory effect is suggested to arise from interference with the biosynthesis of threonine and methionine.[7]

-

Neuroscience : D-serine, the unmethylated enantiomer, is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the mammalian brain.[8] This connection makes serine derivatives, including O-Methyl-DL-serine, valuable as building blocks in the development of neuroprotective agents and neurotransmitter modulators for research into neurological disorders.[9]

-

Metabolic Role : L-serine plays a central role in cellular metabolism, and alterations in its pathways have been linked to conditions like diabetes.[10] Serine metabolism is interconnected with the synthesis of other important biomolecules, such as S-adenosylmethionine (AdoMet), a universal methyl donor for DNA, RNA, and protein methylation.[11]

Safety and Handling

Hazard Identification:

-

O-Methyl-DL-serine is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

Recommended Handling Procedures:

-

Engineering Controls : Ensure adequate ventilation and use a local exhaust system. Safety showers and eye wash stations should be readily available.[12]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gear, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. For powdered forms, a type N95 (US) respirator may be necessary to avoid dust inhalation.

-

Storage : Store containers tightly closed in a dry, cool, and well-ventilated place.[13] Protect from moisture.[12]

-

Spills : In case of a spill, prevent the product from entering drains. Pick up the material and arrange for disposal without creating dust.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. hmdb.ca [hmdb.ca]

- 3. O-Methylserine | C4H9NO3 | CID 88250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN105949074A - Synthesis method of O-methyl-D-serine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. EFFECT OF O-METHYL-DL-THREONINE AND O-METHYL-DL-SERINE ON GROWTH AND PROTEIN SYNTHESIS IN ESCHERICHIA COLI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Separation and detection of D-/L-serine by conventional HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses [frontiersin.org]

- 12. tcichemicals.com [tcichemicals.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Structure and Stereochemistry of DL-O-Methylserine

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-O-Methylserine is a synthetically derived, non-proteinogenic α-amino acid. As a derivative of the amino acid serine, it is characterized by the methylation of the hydroxyl group on its side chain.[1][2] This modification imparts unique physicochemical properties that are of interest in various research domains, particularly in medicinal chemistry and neurobiology. The presence of a chiral center at the α-carbon means that DL-O-Methylserine exists as a racemic mixture of two stereoisomers: O-Methyl-D-serine and O-Methyl-L-serine.[2] The distinct stereochemistry of these enantiomers is critical as it can lead to differential biological activities, a crucial consideration in drug design and development.[3][4][5] This guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and potential biological significance of DL-O-Methylserine and its individual enantiomers.

Chemical Structure and Physicochemical Properties

DL-O-Methylserine is an aliphatic amino acid with the chemical formula C₄H₉NO₃.[1][6] Its IUPAC name is 2-amino-3-methoxypropanoic acid.[1][6] The molecule consists of a central α-carbon covalently bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom (-H), and a methoxymethyl side chain (-CH₂OCH₃).

Table 1: General Physicochemical Properties of DL-O-Methylserine

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉NO₃ | [1][6] |

| Molecular Weight | 119.12 g/mol | [1][6] |

| IUPAC Name | 2-amino-3-methoxypropanoic acid | [1][6] |

| Appearance | White to off-white powder | [7] |

The chirality of DL-O-Methylserine arises from the tetrahedral arrangement of four different substituents around the α-carbon. This results in two non-superimposable mirror images, the D- and L-enantiomers.

Table 2: Stereoisomer-Specific Properties of O-Methylserine Derivatives

| Property | O-Methyl-D-serine | O-Methyl-L-serine | DL-O-Methylserine |

| Chirality | R-configuration | S-configuration | Racemic mixture |

| Specific Optical Rotation ([α]D) | Value not found | Value not found for unprotected form; Fmoc-O-methyl-L-serine: -9.5° (c=2 in DMF)[2] | 0°[2] |

Experimental Protocols

Synthesis of DL-O-Methylserine

A method for the synthesis of DL-O-Methylserine has been described in the patent CN105949074A.[2] The process involves the bromination of methyl acrylate, followed by reaction with sodium methoxide and subsequent amination.

Materials:

-

Methyl acrylate

-

Bromine

-

Methanol

-

Sodium methoxide

-

Ammonia

Procedure:

-

To a reaction flask, add 215 g of methyl acrylate.

-

Heat the reaction system to 55°C and slowly add 500 g of bromine dropwise. Maintain the reaction for 1 hour.

-

After the reaction, remove excess bromine by concentration under reduced pressure at 60°C.

-

To the residue, add 1260 g of methanol and cool the mixture to -17°C.

-

At this temperature, add 127 g of sodium methoxide and allow the reaction to proceed for 5.5 hours.

-

Following the reaction, remove methanol by distillation under reduced pressure.

-

Add 750 g of ammonia to the reaction mixture and maintain the reaction at 20-25°C for 3 hours.

-

Obtain O-methyl-DL-serine by concentrated crystallization. The reported yield is 260 g.[2]

Chiral Resolution of DL-O-Methylserine to Obtain O-Methyl-D-serine

The same patent (CN105949074A) details a procedure for the resolution of the racemic mixture to isolate the D-enantiomer using D-tartaric acid as a chiral resolving agent.[2] This method relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by crystallization.[9]

Materials:

-

O-Methyl-DL-serine

-

Acetic acid

-

D-tartaric acid

-

Salicylaldehyde

-

Methanol

-

Ammonia solution

Procedure for Diastereomeric Salt Formation:

-

In a reaction vessel, dissolve O-Methyl-DL-serine in acetic acid.

-

Sequentially add D-tartaric acid and salicylaldehyde.

-

Heat the mixture to induce a reaction, followed by cooling to promote crystallization of the diastereomeric salt.

-

Separate the precipitated O-methyl-D-serine double salt.

Procedure for Liberation of O-Methyl-D-serine:

-

Dissolve the isolated O-methyl-D-serine double salt in a methanol-water solution.

-

Adjust the pH to 7-8 using an ammonia solution to precipitate the free O-Methyl-D-serine.

-

Isolate the purified O-Methyl-D-serine by crystallization and separation.

Note: A specific, detailed protocol for the isolation of O-Methyl-L-serine using an L-chiral resolving agent (e.g., L-tartaric acid) follows the same principles of diastereomeric salt formation and crystallization.[10][11]

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Analysis

Chiral HPLC is a standard method for separating and quantifying the enantiomers of DL-O-Methylserine.[2] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.

General Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV or mass spectrometer (MS) detector.

-

Chiral Column: A column with a suitable chiral stationary phase (e.g., polysaccharide-based or cyclodextrin-based).

-

Mobile Phase: A mixture of solvents, the composition of which is optimized for the specific column and analyte. A common mobile phase for normal-phase chromatography is a mixture of hexane and isopropanol, often with a small amount of an acidic or basic modifier.[2]

-

Flow Rate: Typically in the range of 0.5-1.5 mL/min.[2]

-

Detection: UV detection at a wavelength where O-Methylserine absorbs, or MS detection for enhanced sensitivity and selectivity.[2]

Spectroscopic Data

Detailed experimental NMR and IR spectra for the individual, unprotected stereoisomers of O-Methylserine are not widely available. However, data for the parent compound, serine, and its derivatives can provide an indication of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of O-Methylserine is expected to show signals corresponding to the methoxy protons (-OCH₃), the diastereotopic methylene protons of the side chain (-CH₂-), the α-proton (-CH-), and the amine protons (-NH₂). The chemical shifts of the methylene and α-protons would be influenced by the chirality of the molecule.

-

¹³C NMR: The carbon NMR spectrum would display four distinct signals for the methoxy carbon, the methylene carbon, the α-carbon, and the carboxyl carbon.

Infrared (IR) Spectroscopy: The IR spectrum of DL-O-Methylserine would exhibit characteristic absorption bands for the functional groups present:

-

O-H stretching (from the carboxyl group, broad)

-

N-H stretching (from the amino group)

-

C-H stretching (from the alkyl and methoxy groups)

-

C=O stretching (from the carboxyl group)

-

C-O stretching (from the ether and carboxyl groups)

-

N-H bending

Biological Significance and Potential Signaling Pathways

While the direct biological roles of O-Methylserine stereoisomers are not extensively characterized, their structural similarity to D-serine and L-serine allows for informed hypotheses about their potential activities. Stereochemistry is known to be a critical determinant of biological function.[3][4][5]

Potential Role of O-Methyl-D-serine in NMDA Receptor Signaling

D-serine is a well-established co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, synaptic plasticity, and learning and memory.[9][12] The binding of both glutamate and a co-agonist like D-serine is necessary for the activation of the NMDA receptor ion channel.[1][2] Given its structural similarity, O-Methyl-D-serine could potentially interact with the NMDA receptor, although the presence of the methyl group may alter its binding affinity and efficacy compared to D-serine. It might act as an agonist, a partial agonist, or even an antagonist at the co-agonist site.

References

- 1. Excitatory and inhibitory D-serine binding to the NMDA receptor | eLife [elifesciences.org]

- 2. Excitatory and inhibitory D-serine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serine and one-carbon metabolism, a bridge that links mTOR signaling and DNA methylation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Methylserine | C4H9NO3 | CID 94309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Determining the mechanism of serine sensing by the mTOR pathway - Grace Liu [grantome.com]

- 6. O-Methylserine | C4H9NO3 | CID 88250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. O-Methyl-DL-serine 19794-53-7 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Direct enantiomeric TLC resolution of dl-penicillamine using (R)-mandelic acid and l-tartaric acid as chiral impregnating reagents and as chiral mobile phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Biological Activity of DL-O-Methylserine Enantiomers: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of the enantiomers of DL-O-Methylserine, with a primary focus on their interaction with the N-methyl-D-aspartate (NMDA) receptor. While direct comparative quantitative data for the D- and L-enantiomers of O-Methylserine are not extensively available in the public domain, this document synthesizes existing knowledge on related compounds, particularly D-serine, to build a strong theoretical framework for their anticipated biological effects. Furthermore, this guide presents detailed experimental protocols for the synthesis, separation, and biological evaluation of these enantiomers, enabling researchers to generate the necessary quantitative data. Included are structured tables for data presentation and mandatory visualizations of key pathways and workflows using Graphviz to facilitate a deeper understanding of the core concepts.

Introduction

O-Methylserine is a derivative of the amino acid serine, where the hydrogen of the hydroxyl group is replaced by a methyl group. Like serine, O-Methylserine exists as two enantiomers: D-O-Methylserine and L-O-Methylserine. D-serine is a well-established potent co-agonist at the glycine binding site of the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] Consequently, the biological activity of O-methylated serine enantiomers is of significant interest, particularly for their potential to modulate NMDA receptor function. The O-methylation may alter the binding affinity, efficacy, and metabolic stability of these compounds compared to their unmethylated counterparts, making them valuable tools for neuroscience research and potential therapeutic leads for neurological disorders.

Synthesis and Chiral Separation of DL-O-Methylserine

The synthesis of DL-O-Methylserine can be achieved through a multi-step chemical process starting from methyl acrylate. The subsequent separation of the racemic mixture into its constituent D- and L-enantiomers is critical for evaluating their individual biological activities. A common method for chiral resolution involves the use of a chiral resolving agent, such as D-tartaric acid, to form diastereomeric salts that can be separated by fractional crystallization.[2]

Caption: Synthesis and Chiral Separation of DL-O-Methylserine.

Anticipated Biological Activity at the NMDA Receptor

Based on the established role of D-serine as a co-agonist at the NMDA receptor, it is hypothesized that D-O-Methylserine will also interact with the glycine binding site on the GluN1 subunit. The presence of the O-methyl group may, however, alter its binding affinity and efficacy. It could potentially act as a full agonist, a partial agonist, or even an antagonist.

Conversely, L-O-Methylserine , like L-serine, is expected to have significantly lower affinity for the glycine binding site. High concentrations of D-serine have been shown to be inhibitory at the NMDA receptor by competing with glutamate at the GluN2A subunit.[3][4] It is plausible that the O-methylated enantiomers could exhibit similar or distinct modulatory effects.

Quantitative Data Presentation (Hypothetical)

The following tables are structured to present the quantitative data that would be obtained from the experimental protocols detailed in the subsequent sections.

Table 1: NMDA Receptor Binding Affinity of O-Methylserine Enantiomers

| Compound | Radioligand | Receptor Subtype | Ki (nM) |

| D-O-Methylserine | [³H]CGP 39653 | Native Rat Cortical | To be determined |

| L-O-Methylserine | [³H]CGP 39653 | Native Rat Cortical | To be determined |

| D-Serine (Control) | [³H]CGP 39653 | Native Rat Cortical | Reference Value |

| Glycine (Control) | [³H]CGP 39653 | Native Rat Cortical | Reference Value |

Table 2: Functional Activity of O-Methylserine Enantiomers at the NMDA Receptor

| Compound | Cell Type | NMDA Receptor Subunit | Assay Type | IC50 / EC50 (µM) |

| D-O-Methylserine | Cultured Hippocampal Neurons | Endogenous | Whole-Cell Patch Clamp | To be determined |

| L-O-Methylserine | Cultured Hippocampal Neurons | Endogenous | Whole-Cell Patch Clamp | To be determined |

| D-Serine (Control) | Cultured Hippocampal Neurons | Endogenous | Whole-Cell Patch Clamp | Reference Value |

| MK-801 (Control) | Cultured Hippocampal Neurons | Endogenous | Whole-Cell Patch Clamp | Reference Value |

Experimental Protocols

Protocol for Synthesis and Chiral Resolution of DL-O-Methylserine

This protocol is adapted from a patented method for the synthesis of O-methyl-D-serine.[2]

Materials:

-

Methyl acrylate

-

Bromine

-

Methanol

-

Sodium methylate

-

Ammonium hydroxide

-

Acetic acid

-

D-tartaric acid

-

Salicylaldehyde

Procedure:

-

Synthesis of DL-O-Methylserine: a. React methyl acrylate with bromine. b. The resulting product is then treated with sodium methylate in methanol. c. Subsequent reaction with ammonium hydroxide yields DL-O-Methylserine.

-

Chiral Resolution: a. Dissolve DL-O-Methylserine, D-tartaric acid, and salicylaldehyde in acetic acid. b. Heat the mixture to induce the formation of diastereomeric double salts. c. Cool the solution to allow for fractional crystallization. d. Separate the crystals of the D-O-Methylserine double salt. e. Dissolve the double salt in an aqueous methanol solution and adjust the pH to 7-8 with ammonium hydroxide to precipitate pure D-O-Methylserine. f. The L-enantiomer can be recovered from the mother liquor.

Protocol for Radioligand Binding Assay

This protocol is a general procedure for determining the binding affinity of the O-Methylserine enantiomers to the NMDA receptor.

Materials:

-

Rat cortical synaptosomes (source of native NMDA receptors)

-

[³H]CGP 39653 (radioligand)

-

D-O-Methylserine and L-O-Methylserine

-

Unlabeled CGP 39653 (for determining non-specific binding)

-

Assay buffer

-

96-well plates

-

Filter mats

-

Scintillation counter

Procedure:

-

Prepare rat cortical synaptosomes.

-

In a 96-well plate, add the synaptosome preparation, a fixed concentration of [³H]CGP 39653, and varying concentrations of the test compound (D- or L-O-Methylserine).

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled CGP 39653.

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value for each enantiomer and calculate the Ki value using the Cheng-Prusoff equation.

Protocol for Whole-Cell Patch-Clamp Electrophysiology

This protocol is for assessing the functional effects of O-Methylserine enantiomers on NMDA receptor-mediated currents in cultured neurons.

Materials:

-

Cultured rat hippocampal neurons

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for patch pipettes

-

Internal and external recording solutions

-

NMDA and glycine (agonists)

-

D-O-Methylserine and L-O-Methylserine

Procedure:

-

Prepare cultured hippocampal neurons on coverslips.

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

Pull patch pipettes and fill with internal solution.

-

Establish a whole-cell patch-clamp recording from a neuron.

-

Voltage-clamp the neuron at a holding potential of -60 mV.

-

Apply a solution containing NMDA and glycine to evoke an inward current.

-

Once a stable baseline current is established, co-apply the agonist solution with increasing concentrations of the test compound (D- or L-O-Methylserine).

-

Record the inhibition or potentiation of the NMDA-evoked current at each concentration.

-

Wash out the test compound to check for reversibility.

-

Plot the change in current as a function of concentration to determine the IC50 or EC50 value.

Caption: Workflow for Comparative Biological Evaluation.

NMDA Receptor Signaling Pathway

The canonical signaling pathway of the NMDA receptor involves the binding of glutamate to the GluN2 subunit and a co-agonist (like D-serine) to the GluN1 subunit. This dual binding, coupled with membrane depolarization to relieve the Mg²⁺ block, leads to channel opening and Ca²⁺ influx. The rise in intracellular Ca²⁺ activates a cascade of downstream signaling molecules, including calmodulin (CaM) and calcium/calmodulin-dependent protein kinase II (CaMKII), which are critical for synaptic plasticity. It is at the GluN1 co-agonist binding site where D-O-Methylserine is expected to act.

Caption: NMDA Receptor Signaling Pathway.

Conclusion

While a definitive quantitative comparison of the biological activities of D- and L-O-Methylserine is currently lacking in the scientific literature, this technical guide provides a robust framework for addressing this knowledge gap. The provided synthesis and separation protocols, alongside detailed methodologies for radioligand binding and electrophysiological assays, offer a clear path for researchers to elucidate the specific roles of these enantiomers at the NMDA receptor. The anticipated differential activities, based on the well-understood pharmacology of D-serine, suggest that O-methylated serine enantiomers could be valuable pharmacological tools. The generation of the quantitative data outlined in this guide will be instrumental in advancing our understanding of NMDA receptor modulation and could pave the way for the development of novel therapeutics for a range of neurological and psychiatric conditions.

References

- 1. NMDA receptor regulation by D-serine: new findings and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN105949074A - Synthesis method of O-methyl-D-serine - Google Patents [patents.google.com]

- 3. Excitatory and inhibitory D-serine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Excitatory and inhibitory D-serine binding to the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Racemic Resolution of DL-O-Methylserine

Introduction

DL-O-Methylserine is a derivative of the amino acid serine, featuring a methyl group in place of the hydroxyl proton.[1] Like most α-amino acids, it is a chiral molecule and exists as a racemic mixture of two non-superimposable mirror images: O-Methyl-D-serine and O-Methyl-L-serine.[1] These enantiomers can exhibit distinct biological activities and pharmacological profiles. For instance, while L-amino acids are the primary constituents of proteins, D-amino acids play significant roles in biological processes such as neurotransmission.[1] Consequently, the separation of these enantiomers, a process known as chiral resolution, is a critical step in research, drug development, and the synthesis of stereochemically pure pharmaceuticals.[2][3] This guide provides a comprehensive overview of the core methodologies for the resolution of racemic DL-O-Methylserine, focusing on diastereomeric salt formation, enzymatic resolution, and chromatographic techniques.

Physicochemical and Stereochemical Properties

The ability to separate and characterize the enantiomers of O-Methylserine is fundamental to understanding their specific biological functions. Key properties are summarized below.

| Property | O-Methyl-D-serine | O-Methyl-L-serine | O-Methyl-DL-serine |

| Molecular Formula | C₄H₉NO₃ | C₄H₉NO₃ | C₄H₉NO₃ |

| Molecular Weight | 119.12 g/mol | 119.12 g/mol | 119.12 g/mol |

| Chiral Purity | >99.9% (achievable via resolution)[1] | Not explicitly found | Racemic mixture |

| Specific Optical Rotation ([α]D) | Value not found | Fmoc-O-methyl-L-serine: -9.5° (c=2 in DMF)[1] | 0° |

| Table 1: Physicochemical properties of O-Methyl-serine isomers.[1] |

Resolution Method 1: Diastereomeric Salt Formation

This classical resolution technique is one of the most widely used methods on an industrial scale for separating enantiomers of compounds that contain an acidic or basic functional group.[4] The process involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by conventional methods like fractional crystallization.[5][6]

A patented method for the resolution of DL-O-Methylserine utilizes D-tartaric acid as the resolving agent.[1][7] The process involves the formation of a diastereomeric double salt, which can then be separated by crystallization.

Experimental Protocol: Diastereomeric Salt Formation

This protocol is adapted from a patented synthesis method for O-Methyl-D-serine.[7]

Materials:

-

O-Methyl-DL-serine

-

Acetic acid

-

D-tartaric acid

-

Salicylaldehyde

-

Methanol aqueous solution (e.g., 70% v/v)

-

Ammonia solution

Procedure:

-

Diastereomeric Salt Formation:

-

In a suitable reaction vessel, add acetic acid.

-

Sequentially add O-Methyl-DL-serine, D-tartaric acid, and salicylaldehyde to the vessel.

-

Raise the temperature to 60-70°C and maintain for 8-12 hours to facilitate the reaction and salt formation.[7]

-

-

Crystallization and Separation:

-

Cool the reaction mixture to induce crystallization of the less soluble diastereomeric double salt.

-

Separate the resulting crystals from the mother liquor via filtration. This yields the O-Methyl-D-serine double salt.[7]

-

-

Liberation of the Enantiomer:

-

Dissolve the separated O-Methyl-D-serine double salt in a methanol aqueous solution.

-

Adjust the pH of the solution to 7-8 using an ammonia solution. This neutralizes the salt and precipitates the free amino acid.

-

Isolate the pure O-Methyl-D-serine product through crystallization and filtration.[7]

-

-

Analysis:

-

Determine the enantiomeric excess (e.e.) and purity of the final product using an appropriate analytical method, such as chiral HPLC.[2]

-

Resolution Method 2: Enzymatic Kinetic Resolution

Enzymatic resolution is a type of kinetic resolution where one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of an enzyme catalyst. This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the modified, faster-reacting one. Lipases are commonly used enzymes for this purpose, often catalyzing acylation reactions in organic solvents.

While specific data on DL-O-Methylserine is sparse, studies on the resolution of similar compounds like N-Benzoyl-α-methylserine ethyl ester via lipase-mediated O-acetylation provide a valuable model.[8] In this process, the enzyme selectively acetylates one enantiomer, which can then be separated from the unreacted enantiomer.

Enzyme Performance Data

The following table summarizes the performance of different lipases in the O-acetylation of (±)-4-hydroxymethyl-4-methyl-2-phenyl-1,3-oxazol-5(4H)-one, a derivative of α-methylserine.[8] This data is indicative of the types of enzymes and conditions that could be screened for DL-O-Methylserine resolution.

| Enzyme | Acetyl Donor | Conversion (%) | Enantioselectivity (E) |

| Novozym® 435 | Isopropenyl acetate | 37 | 16 |

| Novozym® 435 | Vinyl acetate | 9 | 3 |

| Lipozyme® TL IM | Isopropenyl acetate | 9 | 5 |

| Lipozyme® TL IM | Vinyl acetate | 8 | 3 |

| Lipozyme® RM IM | Isopropenyl acetate | No reaction | - |

| Lipozyme® RM IM | Vinyl acetate | No reaction | - |

| Table 2: Lipase-catalyzed O-acetylation of an α-methylserine derivative. Data adapted from Olczyk et al.[8] Reactions were performed in a hexane/THF 7:3 mixture at 30°C for 24h.[8] |

Experimental Protocol: Enzymatic Resolution

This generalized protocol is based on the lipase-mediated acetylation of α-methylserine derivatives.[8]

Materials:

-

DL-O-Methylserine (or a suitable N-protected derivative)

-

Immobilized Lipase (e.g., Novozym® 435)

-

Acyl donor (e.g., isopropenyl acetate)

-

Anhydrous organic solvent (e.g., hexane/THF mixture)

Procedure:

-

Reaction Setup:

-

Dissolve the DL-O-Methylserine substrate in the organic solvent system in a sealed reaction vessel.

-

Add the acyl donor (e.g., isopropenyl acetate, typically 2 equivalents relative to the substrate).

-

Add the immobilized lipase (e.g., 100-250 mg).

-

-

Enzymatic Reaction:

-

Incubate the mixture at a controlled temperature (e.g., 30°C) with agitation.

-

Monitor the reaction progress by taking aliquots over time and analyzing them by chiral HPLC or GC to determine conversion and enantiomeric excess.

-

-

Termination and Separation:

-

Once the desired conversion is reached (typically close to 50%), stop the reaction by filtering off the immobilized enzyme.

-

Remove the solvent under reduced pressure.

-

Separate the resulting acetylated enantiomer from the unreacted enantiomer using standard techniques such as column chromatography.

-

-

Deprotection (if necessary):

-

The acetylated enantiomer can be hydrolyzed back to the free amino acid via acidic or basic hydrolysis to yield the second pure enantiomer.

-

Resolution Method 3: Chromatographic Separation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for both the analytical quantification and preparative separation of enantiomers.[2] These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus enabling their separation.[1]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a primary method for determining the enantiomeric purity of O-Methylserine.[1]

General Protocol for Chiral HPLC Analysis:

-

HPLC System: A standard HPLC system equipped with a UV or Mass Spectrometer (MS) detector.[1]

-

Column: A chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak, or teicoplanin-based).[9]

-

Mobile Phase: The choice of mobile phase depends on the column and can be normal phase (e.g., hexane/isopropanol), reversed-phase (e.g., acetonitrile/water with additives), or polar organic mode.[1][10]

-

Detection: UV detection at a suitable wavelength or MS for enhanced sensitivity.[1]

-

Procedure:

-

Prepare a dilute solution of the sample in the mobile phase.

-

Inject the sample into the HPLC system.

-

Elute the sample through the chiral column. The two enantiomers will separate and be detected as distinct peaks.

-

Calculate the enantiomeric excess (% e.e.) based on the integrated peak areas of the two enantiomers.

-

Chiral Gas Chromatography (GC)

For GC analysis, the amino acid must first be derivatized to increase its volatility.[2]

General Protocol for Chiral GC Analysis:

-

Derivatization:

-

GC System: A standard GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Column: A capillary column with a chiral stationary phase (e.g., a cyclodextrin-based phase).[11]

-

Carrier Gas: Hydrogen or Helium.

-

Temperature Program: A slow temperature ramp (e.g., 1-2°C/min) is often used to optimize separation.[11]

-

Procedure:

-

Inject the derivatized sample into the GC.

-

The volatile enantiomeric derivatives are separated on the chiral column and detected.

-

Quantify the enantiomeric composition based on the peak areas.

-

| Parameter | Chiral HPLC | Chiral GC |

| Principle | Differential interaction with Chiral Stationary Phase (CSP) in liquid phase.[1] | Differential interaction with CSP in gas phase.[11] |

| Sample State | Liquid / Solution | Volatile (Requires Derivatization)[2] |

| Typical CSP | Polysaccharide-based, protein-based, crown ethers.[9][12] | Cyclodextrin derivatives.[11] |

| Typical Flow Rate | 0.5 - 1.5 mL/min[1][2] | N/A (Carrier Gas Velocity) |

| Key Advantage | Broad applicability, preparative scale-up is possible. | High resolution for volatile compounds. |

| Table 3: Comparison of Chromatographic Resolution Methods. |

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. CN105949074A - Synthesis method of O-methyl-D-serine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. gcms.cz [gcms.cz]

- 12. Chiral analysis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to DL-O-Methylserine: A Non-Proteinogenic Amino Acid for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-O-Methylserine, a non-proteinogenic amino acid, is a versatile building block with significant applications in medicinal chemistry and neuroscience research. Its structural similarity to serine, coupled with the modification of a methyl group on the hydroxyl side chain, imparts unique chemical properties that make it a valuable precursor in the synthesis of various bioactive molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of DL-O-Methylserine, detailed experimental protocols for its synthesis and use, and an exploration of its primary application in the development of D-serine transporter inhibitors. The document is intended to serve as a foundational resource for researchers and drug development professionals working with this compound.

Introduction

Non-proteinogenic amino acids, those not encoded in the standard genetic code, offer a rich scaffold for the design of novel therapeutic agents with improved pharmacological properties.[1] DL-O-Methylserine, a racemic mixture of D- and L-O-methylserine, is a prominent member of this class. The presence of the O-methyl group can enhance metabolic stability and influence the conformational properties of peptides and other molecules into which it is incorporated. A primary area of interest for DL-O-Methylserine is its use as a key intermediate in the synthesis of inhibitors targeting D-serine transporters.[2] D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a vital role in synaptic plasticity and neuronal signaling.[3] Modulation of D-serine levels through transporter inhibition represents a promising strategy for therapeutic intervention in a range of neurological and psychiatric disorders.

Physicochemical Properties

A thorough understanding of the physicochemical properties of DL-O-Methylserine is essential for its effective use in research and synthesis.

| Property | Value | Reference |

| Molecular Formula | C4H9NO3 | [4][5] |

| Molecular Weight | 119.12 g/mol | [4][5] |

| CAS Number | 19794-53-7 | [5] |

| Appearance | White to off-white powder/crystal | |

| Melting Point | 210-215 °C | |

| Solubility | Soluble in water. Soluble to 100 mM in 1eq. NaOH and to 100 mM in DMSO. | [6] |

| pKa | Not explicitly available | |

| LogP | Not explicitly available |

Synthesis and Chiral Resolution

DL-O-Methylserine can be synthesized from readily available starting materials. Furthermore, for specific applications requiring the D- or L-enantiomer, chiral resolution of the racemic mixture is a critical step.

Synthesis of DL-O-Methylserine

A common synthetic route to DL-O-Methylserine starts from methyl acrylate. The following is a general protocol based on patented methods:

Experimental Protocol: Synthesis of DL-O-Methylserine

-

Step 1: Bromination of Methyl Acrylate: To a reaction vessel containing methyl acrylate, slowly add bromine at an elevated temperature (e.g., 55°C). Maintain the reaction for a specified period to ensure complete addition across the double bond.

-

Step 2: Methoxylation: After removing any excess bromine, dissolve the resulting dibromoester in methanol. Cool the mixture and add a solution of sodium methoxide in methanol. Allow the reaction to proceed for several hours.

-

Step 3: Amination: Following the removal of methanol, treat the reaction mixture with aqueous ammonia. This step introduces the amino group, forming the O-methylserine backbone.

-

Step 4: Isolation and Purification: Concentrate the reaction mixture to induce crystallization. The resulting solid can be collected by filtration and further purified by recrystallization to yield DL-O-Methylserine.

Chiral Resolution of DL-O-Methylserine

The separation of the D- and L-enantiomers of O-methylserine is crucial for the synthesis of stereospecific drugs. Enzymatic resolution is a highly effective method.

Experimental Protocol: Enzymatic Resolution of DL-O-Methylserine (General Approach)

-

Principle: This method utilizes a lipase, such as Candida antarctica lipase B (CALB), to selectively acylate one enantiomer of the O-methylserine ester, allowing for the separation of the acylated and unreacted enantiomers.

-

Materials:

-

DL-O-Methylserine methyl ester (or other suitable ester)

-

Immobilized Candida antarctica lipase B (CALB)

-

Acyl donor (e.g., ethyl acetate, vinyl acetate)

-

Anhydrous organic solvent (e.g., hexane, tert-butyl methyl ether)

-

Molecular sieves

-

-

Procedure:

-

Dissolve DL-O-Methylserine methyl ester in the chosen anhydrous organic solvent in a reaction flask.

-

Add the acyl donor and activated molecular sieves to maintain anhydrous conditions.

-

Bring the mixture to the desired reaction temperature (e.g., 30-40°C) with stirring.

-

Add the immobilized CALB to initiate the reaction.

-

Monitor the reaction progress by periodically taking aliquots and analyzing them using chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess of the remaining ester and the acylated product.

-

Once the desired conversion is reached, stop the reaction by filtering off the enzyme.

-

The acylated enantiomer and the unreacted enantiomer can then be separated by standard chromatographic techniques.

-

The separated enantiomers can be deprotected (hydrolyzed) to yield the desired D- or L-O-methylserine.

-

Application in the Synthesis of D-Serine Transporter Inhibitors

A primary application of O-methylserine is in the synthesis of inhibitors of D-serine transporters, such as Alanine-Serine-Cysteine Transporter 1 (ASCT1) and 2 (ASCT2). These transporters regulate the extracellular levels of D-serine, thereby modulating NMDA receptor activity.

D-Serine Transport and NMDA Receptor Signaling

D-serine acts as a co-agonist at the glycine binding site of the NMDA receptor. For the receptor to be activated by glutamate, this co-agonist site must be occupied. D-serine transporters, by controlling the concentration of D-serine in the synaptic cleft, are key regulators of NMDA receptor function. Inhibition of these transporters can lead to an increase in extracellular D-serine, enhancing NMDA receptor-mediated neurotransmission.

Quantitative Data on D-Serine Transporter Inhibition

| Inhibitor | [³H]D-serine Transport IC50 (µM) |

| L-alanine | 60.2 ± 12.3 |

| L-threonine | 67.7 ± 51.3 |

| L-cysteine | 22.6 ± 4.1 |

| L-serine | 60.9 ± 4.9 |

| D-serine | 2516 ± 396 |

| Glycine | 1626 ± 267 |

| L-proline | 2290 ± 23.6 |

Data from Foster et al., PLOS ONE, 2016.[7]

Experimental Protocols for In Vitro Assays

Evaluating the efficacy of novel D-serine transporter inhibitors synthesized from DL-O-Methylserine requires robust in vitro assays.

Cell-Based D-Serine Uptake Inhibition Assay

This protocol describes a general method for measuring the inhibition of D-serine uptake in a suitable cell line (e.g., SH-SY5Y neuroblastoma cells or primary astrocytes) that expresses the target transporters.

Procedure:

-

Cell Culture: Plate cells in a suitable format (e.g., 96-well plates) and grow to an appropriate confluency.

-

Pre-incubation: Wash the cells with a pre-warmed buffer. Add the test compound (inhibitor) at various concentrations to the wells and incubate for a defined period. Include a vehicle control.

-

Initiate Uptake: Add a known concentration of labeled D-serine (e.g., [³H]D-serine) to each well to start the uptake reaction.

-

Incubation: Incubate the plate for a short, defined time at a controlled temperature (e.g., 37°C).

-

Terminate Uptake: Rapidly aspirate the medium and wash the cells multiple times with ice-cold buffer to stop the transport process and remove extracellular D-serine.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Quantification: Transfer the cell lysate to a scintillation vial (for radiolabeled substrate) or a microplate (for fluorescent substrate) and quantify the amount of intracellular D-serine.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Safety and Handling

DL-O-Methylserine is classified as an irritant.[4] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

DL-O-Methylserine is a valuable non-proteinogenic amino acid with significant potential in drug discovery and development. Its primary role as a precursor for the synthesis of D-serine transporter inhibitors makes it a compound of high interest for researchers in neuroscience and medicinal chemistry. This technical guide has provided an overview of its properties, synthesis, and application, along with detailed experimental protocols to facilitate its use in the laboratory. Further research into the synthesis of novel inhibitors from DL-O-Methylserine and the exploration of their therapeutic potential is warranted.

References

- 1. nbinno.com [nbinno.com]

- 2. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. O-Methylserine | C4H9NO3 | CID 88250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. zora.uzh.ch [zora.uzh.ch]

Physicochemical Characteristics of DL-O-Methylserine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of DL-O-Methylserine. The information presented herein is intended to support research, development, and quality control activities involving this important serine derivative. Data is presented in a structured format for clarity and ease of comparison, and detailed experimental protocols are provided for key analytical procedures.

Core Physicochemical Properties

DL-O-Methylserine (CAS RN: 19794-53-7) is a racemic mixture of D-O-Methylserine and L-O-Methylserine.[1] It is a derivative of the amino acid serine where the hydrogen of the hydroxyl group is replaced by a methyl group.[2] This modification imparts unique properties relevant to its use as a pharmaceutical intermediate, particularly in the synthesis of D-serine transporter inhibitors which have applications in treating visual system disorders.[3]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of DL-O-Methylserine compiled from various sources.

| Property | Value | References |

| Molecular Formula | C₄H₉NO₃ | [2][4][5] |

| Molecular Weight | 119.12 g/mol | [2][4][5] |

| Melting Point | 210-215 °C | [1][2] |

| Boiling Point | 260.6 °C at 760 mmHg | [1][2] |

| Density | 1.195 - 1.2 g/cm³ | [1][2] |

| pKa (acidic) | ~2.10 - 2.21 | [2] |

| pKa (basic) | ~8.82 | |

| Water Solubility | Soluble | [2] |

| LogP | -0.35 | [1] |

| Appearance | White to off-white powder/solid | [6] |

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physicochemical parameters of DL-O-Methylserine.

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constants (pKa) of DL-O-Methylserine in an aqueous solution using potentiometric titration with a strong base.

Materials:

-

DL-O-Methylserine

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Deionized water

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Buret (50 mL)

-

Beaker (250 mL)

Procedure:

-

Sample Preparation: Accurately weigh approximately 100 mg of DL-O-Methylserine and dissolve it in 100 mL of deionized water in a 250 mL beaker.

-

Initial pH Adjustment: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution. While stirring, slowly add 0.1 M HCl from a buret until the pH of the solution is below 2.0. This ensures that both the carboxyl and amino groups are fully protonated.

-

Titration with NaOH: Fill a clean buret with the standardized 0.1 M NaOH solution. Add the NaOH solution in small increments (e.g., 0.5 mL) to the DL-O-Methylserine solution.

-

Data Recording: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Endpoint Determination: Continue the titration until the pH of the solution is above 11. The titration curve will show two inflection points, corresponding to the pKa of the carboxyl group and the amino group.

-

Data Analysis: Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The pKa values are determined from the pH at the half-equivalence points. The first pKa (pKa₁) corresponds to the carboxyl group, and the second pKa (pKa₂) corresponds to the amino group.

Determination of Aqueous Solubility

This protocol outlines a method to determine the solubility of DL-O-Methylserine in water at a specific temperature.

Materials:

-

DL-O-Methylserine

-

Deionized water

-

Thermostatic shaker bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis or Refractive Index) or a spectrophotometer.

Procedure:

-

Sample Preparation: Add an excess amount of DL-O-Methylserine to a known volume of deionized water in a sealed container. The excess solid should be clearly visible.

-

Equilibration: Place the container in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Shake the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the suspension at a high speed to separate the undissolved solid from the saturated solution.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with a known volume of deionized water.

-

Quantification: Analyze the concentration of DL-O-Methylserine in the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of DL-O-Methylserine in g/L or mol/L based on the measured concentration and the dilution factor.

Signaling Pathway and Synthetic Workflow

D-Serine Signaling Pathway and the Role of Transporter Inhibitors

DL-O-Methylserine is a precursor in the synthesis of inhibitors of D-serine transporters. D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a significant role in excitatory neurotransmission, synaptic plasticity, and neurodevelopment.[7][8] The concentration of D-serine in the synaptic cleft is tightly regulated by D-serine transporters. Inhibitors of these transporters can modulate NMDA receptor activity, which is a therapeutic target for various neurological and psychiatric disorders, including those affecting the visual system.[9][10][11]

General Synthetic Workflow for DL-O-Methylserine

The synthesis of DL-O-Methylserine can be achieved through various routes. A common laboratory-scale synthesis involves the methylation of a suitable serine derivative. The following diagram illustrates a generalized workflow.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of DL-O-Methylserine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of DL-O-Methylserine is expected to show characteristic signals for the methoxy group protons (-OCH₃), the alpha-proton (-CH), and the beta-protons (-CH₂-). The chemical shifts of these protons will be influenced by the solvent and the pH of the solution.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the four carbon atoms present in the molecule: the carboxyl carbon, the alpha-carbon, the beta-carbon, and the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum of DL-O-Methylserine will exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

-

O-H stretching (from the carboxylic acid group, often broad)

-

N-H stretching (from the amino group)

-

C-H stretching (from the alkyl and methoxy groups)

-

C=O stretching (from the carboxyl group)

-

C-O stretching (from the ether and carboxylic acid groups)

-

N-H bending

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of DL-O-Methylserine.

-

Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 120.1.

-

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) would reveal characteristic fragment ions resulting from the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and formaldehyde (CH₂O). The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for amino acids include cleavage of the Cα-Cβ bond and decarboxylation.

References

- 1. dl-o-methylserine | CAS#:19794-53-7 | Chemsrc [chemsrc.com]

- 2. lookchem.com [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. calpaclab.com [calpaclab.com]

- 5. O-Methylserine | C4H9NO3 | CID 88250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. labproinc.com [labproinc.com]

- 7. NMDA receptor regulation by D-serine: new findings and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cellnatsci.com [cellnatsci.com]

- 10. researchgate.net [researchgate.net]

- 11. Effects of D-Serine Treatment on Outer Retinal Function - PMC [pmc.ncbi.nlm.nih.gov]

O-Methylserine Compounds: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Methylserine, a non-proteinogenic amino acid, has emerged as a pivotal building block in synthetic chemistry and drug discovery. This technical guide provides an in-depth overview of the discovery, history, synthesis, and biological significance of O-Methylserine compounds. It details both chemical and enzymatic synthetic routes, presents key quantitative data, and outlines experimental protocols for its synthesis and analysis. Furthermore, this guide illustrates the critical role of O-Methylserine in significant biological pathways, including the biosynthesis of pyrrolobenzodiazepine (PBD) antitumor antibiotics and its interaction with amino acid transporters relevant to neuroscience.

Introduction: The Significance of O-Methylserine

O-Methylserine is a derivative of the amino acid serine where the hydrogen of the hydroxyl group is replaced by a methyl group. This seemingly simple modification gives rise to a versatile chiral building block with unique properties. Its incorporation into molecules can impart conformational rigidity and alter biological activity, making it a valuable tool in medicinal chemistry.

O-Methylserine exists as two enantiomers, D- and L-O-Methylserine, as well as a racemic mixture, DL-O-Methylserine. These different forms have distinct applications and biological activities. Notably, O-Methylserine is a key precursor in the synthesis of potent antitumor agents and serves as a crucial intermediate in the development of therapies for neurological disorders.[1][2]

Discovery and History

While the precise timeline of the initial discovery of O-Methylserine is not extensively documented in readily available literature, its significance grew with the exploration of non-proteinogenic amino acids in peptide synthesis and natural product chemistry. The development of synthetic methods to produce O-Methylserine, such as the one described in a 1974 publication in the Journal of Organic Chemistry, marked an important step in making this compound accessible for research.[3] Its role as a key intermediate in the synthesis of the anticonvulsant drug Lacosamide further highlighted its importance in medicinal chemistry.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of O-Methylserine is essential for its application in research and development. The following table summarizes key quantitative data for DL-O-Methylserine.

| Property | Value | Reference |

| Molecular Formula | C₄H₉NO₃ | [5] |

| Molecular Weight | 119.12 g/mol | [5] |

| CAS Number | 19794-53-7 | [2] |

| Appearance | White to off-white powder | |

| Melting Point | 210-215 °C | |

| Boiling Point | 260.6 °C at 760 mmHg | |

| Density | 1.195 g/cm³ | |

| Water Solubility | Soluble | |

| pKa | 2.10 ± 0.10 (Predicted) |

Synthesis of O-Methylserine Compounds

Both chemical and enzymatic methods have been developed for the synthesis of O-Methylserine and its derivatives. The choice of method often depends on the desired stereochemistry and the scale of production.

Chemical Synthesis

A common route for the synthesis of DL-O-Methylserine starts from methyl acrylate. A patented method outlines a three-step process to obtain O-methyl-D-serine with high chiral purity.[4]

This protocol is based on the method described in Chinese patent CN105949074A.[4]

Step 1: Synthesis of O-Methyl-DL-serine

-

Add 215 g of methyl acrylate to a reaction flask.

-

Raise the temperature of the reaction system to 55°C.

-

Slowly add 500 g of bromine dropwise and maintain the reaction for 1 hour.

-

After the reaction, remove excess bromine by distillation under reduced pressure at 60°C.

-

To the residue, add 1260 g of methanol and cool the mixture to -17°C.

-

At this temperature, add 127 g of sodium methoxide and continue the reaction for 5.5 hours.

-

Remove methanol by distillation under reduced pressure.

-

Add 750 g of ammonia to the reaction mixture and maintain the reaction at 20-25°C for 3 hours.

-

Obtain O-methyl-DL-serine by concentrated crystallization, yielding 260 g of the product.[2]

Step 2 & 3: Chiral Resolution to Obtain O-Methyl-D-serine

The patent further describes the resolution of the racemic mixture using D-tartaric acid and salicylaldehyde to obtain the D-enantiomer.[4]

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and environmentally friendly alternative for producing chiral O-Methylserine. The biosynthesis of O-Methyl-L-serine is a single-step enzymatic reaction catalyzed by a S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase.

This conceptual protocol is based on the principles of SAM-dependent methyltransferase reactions.

Materials:

-

L-serine

-

S-adenosyl-L-methionine (SAM)

-

Purified SAM-dependent O-methyltransferase

-

Phosphate buffer (e.g., 100 mM, pH 7.5)

-

Reaction vessel

-

Incubator

-

Quenching solution (e.g., trichloroacetic acid)

-

Analytical equipment (e.g., HPLC-MS)

Procedure:

-

Prepare a reaction mixture containing L-serine and SAM in a phosphate buffer.

-

Initiate the reaction by adding the purified SAM-dependent O-methyltransferase.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a defined period.

-

Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC-MS.

-

Terminate the reaction by adding a quenching solution.

-

Purify the O-Methyl-L-serine from the reaction mixture using appropriate chromatographic techniques.

Biological Significance and Signaling Pathways

O-Methylserine and its derivatives play crucial roles in various biological processes, from being building blocks of complex natural products to modulating neurotransmitter activity.

Role in Pyrrolobenzodiazepine (PBD) Biosynthesis

O-Methyl-L-serine is a key precursor in the biosynthesis of PBDs, a class of potent antitumor antibiotics produced by actinomycetes.[6][7] The PBD molecule consists of three main parts: an anthranilate unit, a diazepine ring, and a pyrrolo moiety. O-Methyl-L-serine contributes to the formation of the diazepine ring. The biosynthetic pathway involves the incorporation of L-tryptophan, L-tyrosine, and L-methionine.[6]

References

- 1. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DL-O-METHYLSERINE | 19794-53-7 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN105949074A - Synthesis method of O-methyl-D-serine - Google Patents [patents.google.com]

- 5. GSRS [precision.fda.gov]

- 6. Biosynthesis, Synthesis and Biological Activities of Pyrrolobenzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Stability and Degradation Pathways of DL-O-Methylserine

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-O-Methylserine is a synthetic derivative of the amino acid serine, characterized by a methyl group attached to the hydroxyl side chain. This modification imparts unique physicochemical properties that are of interest in pharmaceutical development, particularly in its role as a key intermediate in the synthesis of novel therapeutic agents. A thorough understanding of the chemical stability and degradation pathways of DL-O-Methylserine is paramount for ensuring its quality, safety, and efficacy throughout the drug development lifecycle, from synthesis and formulation to storage and in vivo administration.

This technical guide provides a comprehensive framework for assessing the stability of DL-O-Methylserine. It outlines detailed experimental protocols for forced degradation studies, proposes potential chemical and enzymatic degradation pathways based on its molecular structure, and describes the analytical methodologies required for the identification and quantification of the parent compound and its degradation products.